molecular formula C12H14O2 B1323631 3-(4-Acetoxyphenyl)-2-methyl-1-propene CAS No. 890097-89-9

3-(4-Acetoxyphenyl)-2-methyl-1-propene

Cat. No.: B1323631
CAS No.: 890097-89-9
M. Wt: 190.24 g/mol
InChI Key: UOKVZVXDRFNRPJ-UHFFFAOYSA-N
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Description

3-(4-Acetoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxyphenyl)-2-methyl-1-propene typically involves the acetylation of 4-hydroxyphenyl-2-methyl-1-propene. This can be achieved through the reaction of 4-hydroxyphenyl-2-methyl-1-propene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be employed.

Major Products Formed

    Oxidation: Formation of 4-acetoxybenzaldehyde or 4-acetoxybenzoic acid.

    Reduction: Formation of 4-hydroxyphenyl-2-methyl-1-propene.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Acetoxyphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological targets. The propene chain may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxyphenyl-2-methyl-1-propene: Similar structure but lacks the propene chain.

    4-Hydroxyphenyl-2-methyl-1-propene: Similar structure but with a hydroxyl group instead of an acetoxy group.

    4-Acetoxybenzaldehyde: Contains an aldehyde group instead of a propene chain.

Uniqueness

3-(4-Acetoxyphenyl)-2-methyl-1-propene is unique due to the presence of both an acetoxy group and a propene chain, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(2-methylprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKVZVXDRFNRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641205
Record name 4-(2-Methylprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-89-9
Record name Phenol, 4-(2-methyl-2-propen-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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